3-Phenyl-tetrahydrofuran
Overview
Description
3-Phenyl-tetrahydrofuran is an organic compound belonging to the class of tetrahydrofurans, which are saturated heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-tetrahydrofuran can be achieved through several methods, including:
Nucleophilic Substitution: This involves the reaction of phenyl-substituted halides with tetrahydrofuran under basic conditions.
Cycloaddition Reactions: Utilizing [3+2] cycloaddition reactions between phenyl-substituted alkenes and oxygen-containing compounds.
Oxidative Cyclization: This method involves the oxidation of phenyl-substituted alcohols to form the tetrahydrofuran ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions and oxidative cyclization processes, optimized for high yield and purity. These methods are designed to be cost-effective and environmentally friendly, utilizing catalysts and green chemistry principles.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phenyl-substituted lactones.
Reduction: Reduction of this compound can lead to the formation of phenyl-substituted alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Phenyl-substituted lactones.
Reduction: Phenyl-substituted alcohols.
Substitution: Various phenyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Phenyl-tetrahydrofuran has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Phenyl-tetrahydrofuran involves its interaction with various molecular targets and pathways. The phenyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Tetrahydrofuran: A simpler analog without the phenyl group, used as a solvent and in polymer production.
2-Phenyl-tetrahydrofuran: Similar structure but with the phenyl group attached at a different position, leading to different chemical properties and applications.
Furan: An unsaturated analog with a similar ring structure but different reactivity and applications.
Uniqueness: 3-Phenyl-tetrahydrofuran is unique due to the presence of the phenyl group, which significantly alters its chemical properties and potential applications compared to other tetrahydrofuran derivatives. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-phenyloxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGVPYYFEIFRKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341837 | |
Record name | 3-phenyl-tetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16766-63-5 | |
Record name | 3-phenyl-tetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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